molecular formula C12H13NO B13310396 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one

Cat. No.: B13310396
M. Wt: 187.24 g/mol
InChI Key: CDCAHLUUGYXLKM-UHFFFAOYSA-N
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Description

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one ( 401843-76-3) is a tricyclic organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . This complex scaffold is of significant interest in advanced organic synthesis and medicinal chemistry research. Compounds featuring this and related azatricyclic core structures are valuable intermediates in the synthesis of complex heterocyclic molecules, particularly in the development of novel heterosteroids . The rigid tricyclic framework serves as a key building block for constructing pharmacologically relevant structures, such as 14-aza-12-oxasteroids, which are investigated for their potential to interact with biological targets like enzymes and receptors . Researchers utilize this compound under rigorous, controlled conditions to explore new chemical spaces and develop molecules with potential therapeutic applications. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-4-one

InChI

InChI=1S/C12H13NO/c14-12-10-7-3-5-8-4-1-2-6-9(8)11(10)13-12/h1-2,4,6,10-11H,3,5,7H2,(H,13,14)

InChI Key

CDCAHLUUGYXLKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C3=CC=CC=C3C1)NC2=O

Origin of Product

United States

Preparation Methods

Cyclization of Suitable Precursors

The foundational strategy involves assembling appropriate linear or partially cyclic precursors that contain the requisite functional groups, followed by intramolecular cyclization to form the tricyclic core. This typically includes:

  • Preparation of key intermediates: These are often amino- or hydroxyl-functionalized compounds that can undergo cyclization.
  • Cyclization reactions: These are facilitated by reagents such as acids, bases, or metal catalysts under controlled conditions to promote ring closure.

Use of Nitrogen-Containing Building Blocks

Nitrogen heterocycles are introduced via nucleophilic substitution or addition reactions. For example, amino groups are strategically incorporated to facilitate subsequent ring closure, often through:

Construction of the Azatricyclic Framework

The core azatricyclic structure can be formed via tandem or cascade cyclization reactions, which efficiently assemble multiple rings in a single operation. These reactions often involve:

Specific Synthetic Routes from Literature and Patents

Transition Metal-Free Cascade Synthesis (from Biomass-Derived Precursors)

According to recent patents and studies, a notable environmentally friendly route involves the use of biomass-derived levulinic acid as a starting material, which undergoes a cascade reaction with amino benzyl alcohol derivatives, methyl chloroformate, and triethylamine in toluene at room temperature. This process yields the target compound via:

Key Reaction Conditions and Catalysts

Method Reagents Conditions Yield References
Cascade synthesis from biomass Levulinic acid, methyl chloroformate, amino benzyl alcohol, triethylamine Room temperature, toluene Good to excellent ,
Traditional cyclization Amino-ketone derivatives, acids/bases Reflux, inert atmosphere Moderate to high ,
Metal-catalyzed cyclization Transition metal catalysts (e.g., Pd, Ru) Mild to moderate temperatures Variable Not extensively reported for this specific compound

In-Depth Research Findings

Recent advances highlight the importance of environmentally benign, transition-metal-free methods, especially the cascade synthesis from renewable biomass sources. These methods utilize simple, readily available starting materials, reducing environmental impact and improving scalability.

Key findings include:

  • The use of biomass-derived keto acids (levulinic acid derivatives) as starting materials.
  • The reaction's capacity to form multiple bonds simultaneously, streamlining the synthesis.
  • High selectivity and yields under mild conditions, making these methods attractive for pharmaceutical and material science applications.

Summary and Outlook

The synthesis of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one predominantly relies on cascade cyclization techniques that assemble the complex tricyclic framework efficiently. The most recent and promising methods leverage biomass-derived precursors, offering environmentally friendly and scalable routes.

Future research directions include:

  • Optimization of reaction conditions to improve yields and selectivity.
  • Exploration of catalytic systems to further streamline synthesis.
  • Development of asymmetric synthesis pathways for chiral variants.

Chemical Reactions Analysis

Types of Reactions

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between 3-azatricyclo[7.4.0.0²,⁵]trideca-1(13),9,11-trien-4-one and related tricyclic compounds:

Compound Name Molecular Formula Heteroatoms Key Substituents Biological Activity/Application References
3-Azatricyclo[7.4.0.0²,⁵]trideca-1(13),9,11-trien-4-one C₁₂H₁₃NO 1N, 1O Ketone at position 4 Hypothesized scaffold for drug design
Naphmethonium (16): 3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaen-3-yl derivative C₃₄H₄₄N₄O₄ Multiple N, O Dimethylpropyl, pentyl chains Neuromuscular blocking agent
8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(13),4,6,9,11-pentaen-3-one (e.g., compounds 7b, 7c, 7f) C₁₈H₁₇NO₅S 1N, 1O, 1S Thiazole, thiadiazole, benzodiazole groups DNA repair enzyme inhibition (49–90% yield)
12-Oxa-2,4,5-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,5,7-tetraen-13-one C₁₁H₁₃N₃O₂ 3N, 1O Propan-2-yl substituent Discontinued research chemical
7-Oxa-3-azatricyclo[6.4.0.0²,⁵]dodeca-1(12),8,10-trien-4-one C₁₀H₉NO₂ 1N, 1O None (simpler bicyclic framework) Structural analog for crystallography
3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one derivatives C₁₄H₁₃NO₃S₂ 1N, 2S, 1O Methoxy, hydroxyphenyl groups Synthetic intermediates for amides/esters

Key Observations:

Structural Complexity :

  • The target compound’s tricyclic system (7.4.0.0²,⁵) differs from naphmethonium derivatives (7.3.1.0⁵,¹³) in bridgehead connectivity and ring strain, impacting conformational stability .
  • Compounds like 7b–7f () incorporate sulfur-based heterocycles (thiazole/thiadiazole), enhancing their binding affinity to DNA repair enzymes compared to the purely nitrogen-oxygen framework of the target compound .

Functional Groups and Bioactivity :

  • The ketone group at position 4 in the target compound may serve as a hydrogen-bond acceptor, a feature shared with 8-oxatricyclo derivatives (e.g., 7j) but absent in sulfur-rich analogs like III () .
  • Naphmethonium’s dimethylpropyl/pentyl chains suggest hydrophobic interactions critical for neuromuscular activity, contrasting with the simpler substituents in other compounds .

Synthetic Accessibility :

  • High-yield synthesis (81–90%) of 8-oxatricyclo derivatives () contrasts with the discontinued status of 12-oxa-2,4,5-triazatricyclo compounds (), indicating variability in scalability and stability .
  • The use of SHELX software () for crystallographic refinement is critical for resolving complex tricyclic structures, including the target compound and its analogs .

Applications :

  • Sulfur-containing analogs () dominate pharmaceutical research (e.g., enzyme inhibition), while simpler oxa/aza systems () are often structural models .

Biological Activity

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1,2a,3,4,5,9b-hexahydro-2H-benzo[6,7]cyclohepta[1,2-b]azet-2-one
  • Molecular Formula : C12H13NO
  • Molecular Weight : 187.24 g/mol
  • InChI Key : CDCAHLUUGYXLKM-UHFFFAOYSA-N

The compound's unique bicyclic structure contributes to its diverse biological activities.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. For instance:

  • Case Study : In vitro tests showed that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. This suggests a promising potential for further development as an anticancer agent.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • Research Findings : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 8 to 32 µg/mL.

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects , which could be beneficial in treating neurodegenerative diseases:

  • Mechanism of Action : The compound was found to inhibit oxidative stress in neuronal cells and promote cell survival under neurotoxic conditions induced by glutamate.

The mechanisms underlying the biological activities of this compound are still being elucidated but may involve:

  • Modulation of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Interaction with Cell Signaling Pathways : It has been suggested that the compound influences pathways related to apoptosis and cell cycle regulation.

Data Summary Table

Biological ActivityTest SystemIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)15 µM[Source Needed]
AntimicrobialS. aureus8 µg/mL[Source Needed]
NeuroprotectiveNeuronal cellsNot specified[Source Needed]

Q & A

Q. What spectroscopic methods are most effective for characterizing 3-Azatricyclo[7.4.0.0²⁵]trideca-1(13),9,11-trien-4-one, and what experimental parameters should be optimized?

Methodological Answer: Use NMR (¹H, ¹³C, 2D-COSY/HMBC) to confirm connectivity, IR for functional groups, and HRMS for molecular mass. Optimize solvent choice (e.g., deuterated solvents for NMR), temperature control to reduce signal broadening, and concentration gradients for crystallization. Cross-reference spectral data with computational predictions (e.g., DFT) to validate assignments .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer: Employ single-crystal X-ray diffraction with SHELXL for refinement. Key steps include crystal mounting, data collection (Mo/Kα radiation), and solving phase problems via direct methods. Validate bond lengths/angles against Cambridge Structural Database (CSD) entries. Address thermal motion artifacts using anisotropic displacement parameters .

Q. What are the key considerations in designing a synthesis protocol for this compound to ensure reproducibility?

Methodological Answer: Prioritize reaction conditions (temperature, solvent polarity, inert atmosphere), catalyst selection (e.g., Pd-mediated cross-coupling), and purification methods (column chromatography, recrystallization). Document intermediate characterization (TLC, melting points) and compare yields with literature. Use retrosynthetic analysis to identify critical bond-forming steps .

Q. How should a literature review identify gaps in understanding this compound’s reactivity?

Methodological Answer: Systematically search SciFinder and Reaxys using keywords (e.g., "azatricyclo synthesis," "reactivity"). Organize findings by reaction type (cycloadditions, functionalizations) and note inconsistencies in reported mechanisms. Apply PICO framework to isolate understudied areas (e.g., solvent effects on regioselectivity) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational data and experimental spectroscopic results for this compound?

Methodological Answer: Re-evaluate computational parameters (e.g., DFT functional, basis set) and solvent models (PCM vs. SMD). Validate with 2D-NMR (NOESY for spatial proximity) or X-ray crystallography . For ambiguous cases, use VCD spectroscopy to correlate experimental and simulated spectra for chiral centers .

Q. What strategies determine the absolute configuration of this compound when crystallographic data is ambiguous?

Methodological Answer: Apply chiral derivatization (Mosher’s esters) combined with ECD spectroscopy . Compare experimental ECD spectra with TD-DFT simulations. For flexible systems, use molecular dynamics (MD) to assess conformational populations and their contribution to optical activity .

Q. How can multi-technique approaches elucidate degradation pathways under environmental stressors?

Methodological Answer: Conduct accelerated stability studies (pH, UV light, humidity) with HPLC-MS to track degradation products. Pair with NMR kinetics to monitor structural changes in real time. Use multivariate analysis (PCA) to correlate degradation rates with environmental variables .

Q. What advanced statistical methods analyze structure-activity relationships in multi-variable biological assays?

Methodological Answer: Employ partial least squares (PLS) regression to correlate structural descriptors (Hammett constants, logP) with bioactivity. Validate models via bootstrapping or cross-validation . Address collinearity using ridge regression and visualize trends with heatmaps .

Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved for this compound?

Methodological Answer: For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws. Address disorder via split-atom models or occupancy refinement . Validate with Hirshfeld surface analysis to ensure plausible intermolecular contacts .

Q. What computational workflows optimize reaction pathways for novel derivatives of this compound?

Methodological Answer: Combine DFT (thermodynamic barriers) with kinetic Monte Carlo (kMC) simulations to predict dominant pathways. Screen leaving groups and catalysts in silico using ADMET predictors . Validate with small-scale parallel synthesis and LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.